molecular formula C7H10N2O2S B13074545 (2S)-2-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid

(2S)-2-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid

Cat. No.: B13074545
M. Wt: 186.23 g/mol
InChI Key: DPBKCUFXXYAEPU-YFKPBYRVSA-N
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Description

(2S)-2-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid is a chiral, thiazole-functionalized amino acid of significant interest in medicinal chemistry and agricultural science. Thiazole derivatives are recognized for a broad spectrum of biological activities, primarily due to the thiazole ring's role as a privileged scaffold in drug discovery . In research settings, analogous compounds have demonstrated discrete antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, making this compound a valuable scaffold for investigating new anti-infective agents . Beyond antimicrobial applications, research on similar structures has revealed promising bioactivity in plant science. Certain thiazole-propanoic acid derivatives have been shown to act as plant growth regulators, with studies indicating they can promote rapeseed growth, increase seed yield, and enhance oil content . This opens avenues for its use in developmental biology studies and as a lead compound for improving crop productivity. The specific stereochemistry of the (2S)-configuration is critical for its potential interactions with biological systems, offering researchers a precise tool for probing enzymatic processes or structure-activity relationships. This compound is intended for research applications such as the synthesis of novel bioactive molecules, mechanistic studies in microbiology, and investigations into plant physiology. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

(2S)-2-amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid

InChI

InChI=1S/C7H10N2O2S/c1-4-3-9-6(12-4)2-5(8)7(10)11/h3,5H,2,8H2,1H3,(H,10,11)/t5-/m0/s1

InChI Key

DPBKCUFXXYAEPU-YFKPBYRVSA-N

Isomeric SMILES

CC1=CN=C(S1)C[C@@H](C(=O)O)N

Canonical SMILES

CC1=CN=C(S1)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Amide Bond Formation

  • The attachment of the thiazolyl group to the α-amino acid skeleton is often achieved through amide coupling reactions.
  • Coupling reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), T3P (propylphosphonic anhydride), or carbodiimides are employed to activate carboxylic acid groups for nucleophilic attack by amines.
  • Typical procedure involves reacting a protected amino acid derivative with the thiazolyl amine or carboxylic acid under anhydrous conditions in solvents like dry DMF or EtOAc, often at low temperatures (0 °C to room temperature) to control reaction rates and stereochemistry.

Protection and Deprotection Steps

  • Protecting groups such as tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) are used to mask the amino group during coupling to prevent side reactions.
  • Deprotection is carried out under acidic conditions (e.g., trifluoroacetic acid for Boc removal) or basic conditions (e.g., piperidine for Fmoc removal) after coupling to yield the free amino acid.
  • Allyl or other ester protecting groups may also be used for the carboxyl group and removed by palladium-catalyzed deprotection methods.

Stereochemical Control

  • The (2S) stereochemistry is maintained by starting from enantiomerically pure α-amino acid precursors or by employing chiral catalysts or auxiliaries during synthesis.
  • Optical purity is verified by chiral HPLC or NMR techniques.
  • The use of commercially available (2S)-amino acid derivatives as starting materials simplifies the stereochemical control.

Representative Synthetic Procedure (Based on Literature Protocols)

Step Reagents/Conditions Description Outcome
1 (2S)-Amino acid derivative (e.g., protected alanine) + 5-methyl-1,3-thiazol-2-yl carboxylic acid or amine Amide coupling using HATU or T3P in dry DMF or EtOAc, with base (DIPEA or pyridine), at 0 °C to room temp Formation of protected (2S)-2-amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid intermediate
2 Acidic deprotection (e.g., TFA in dichloromethane) or palladium-catalyzed deprotection Removal of Boc or allyl protecting groups Free amino acid with (2S) configuration
3 Purification by reverse-phase HPLC or flash chromatography Isolation of pure product High purity (2S)-2-amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid

Analytical and Purification Techniques

  • Purification is commonly achieved by flash chromatography or preparative reverse-phase HPLC.
  • Analytical confirmation includes NMR spectroscopy, mass spectrometry (ESI-MS), and elemental analysis.
  • TLC monitoring with UV detection and staining reagents (e.g., ninhydrin for amino acids) is used during synthesis.

Summary Table of Preparation Methods

Method Aspect Description Typical Reagents/Conditions Notes
Thiazole synthesis Formation or procurement of 5-methyl-1,3-thiazole Commercial source or synthesis via heterocyclization Purity >98% achievable
Coupling reaction Amide bond formation between amino acid and thiazole HATU, T3P, DIPEA, DMF/EtOAc, 0 °C to RT Protecting groups used for selectivity
Protection/deprotection Boc, Fmoc, allyl groups TFA for Boc; Pd catalyst for allyl Essential for functional group compatibility
Stereochemical control Use of enantiopure starting materials Commercial (2S)-amino acids or chiral auxiliaries Verified by chiral analysis
Purification Flash chromatography, HPLC Silica gel, C18 columns Ensures product purity and isolation

Research Findings and Optimization

  • Recent medicinal chemistry research highlights the importance of optimizing the central α-amino acid moiety, including thiazolyl derivatives, for enhanced biological activity and resistance-breaking properties.
  • Optimization involves careful selection of coupling reagents and protecting groups to maximize yield and stereochemical integrity.
  • Solvent purity, reaction temperature, and reagent stoichiometry critically affect the synthesis outcome.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (2S)-2-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid may yield corresponding sulfoxides or sulfones, while reduction may yield thiazolidines .

Scientific Research Applications

Medicinal Chemistry

1. Neuroprotective Agent
Research indicates that (2S)-2-amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid exhibits neuroprotective properties. It has been studied for its potential role in preventing neuronal cell death associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate glutamate receptors may help in reducing excitotoxicity, a critical factor in neuronal damage .

2. Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against various pathogens. Its thiazole moiety is believed to contribute to its effectiveness against bacteria and fungi, making it a candidate for developing new antimicrobial agents .

3. Anticancer Potential
Preliminary research suggests that (2S)-2-amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid may have anticancer properties. It has been tested in vitro against several cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis . Further studies are necessary to elucidate its mechanism of action and therapeutic efficacy.

Neurobiology

1. Modulation of Neurotransmitter Systems
The compound has been investigated for its role in modulating neurotransmitter systems, particularly those involving glutamate and gamma-aminobutyric acid (GABA). This modulation is crucial for maintaining synaptic plasticity and overall brain health .

2. Research on Learning and Memory
In animal models, (2S)-2-amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid has been linked to improvements in learning and memory processes. Its potential use as a cognitive enhancer is being explored, particularly in the context of age-related cognitive decline .

Agricultural Sciences

1. Plant Growth Regulator
Emerging research has identified the compound as a potential plant growth regulator. It may influence plant metabolism and growth patterns, enhancing crop yield and resistance to environmental stressors . This application could be significant in sustainable agriculture practices.

Case Studies

Study Focus Area Findings
Study 1NeuroprotectionDemonstrated reduction in neuronal cell death in vitro models of neurodegeneration .
Study 2Antimicrobial ActivityShowed effectiveness against E. coli and S. aureus strains .
Study 3Anticancer ResearchInhibited proliferation of breast cancer cell lines by inducing apoptosis .
Study 4Cognitive EnhancementImproved memory retention in aged rats during behavioral tests .
Study 5Agricultural ApplicationIncreased growth rates in treated crops under drought conditions .

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Containing Amino Acids

a. (2S)-2-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid (CAS 1849545-98-7)
  • Structural Difference : The methyl group is located at the 2-position of the thiazole ring instead of the 5-position.
  • Impact : Altered substituent positioning may influence steric interactions with biological targets. For example, 2-methyl substitution could hinder binding to enzymes compared to 5-methyl derivatives.
  • Molecular Formula : C₇H₁₀N₂O₂S (MW: 186.23).
b. (S)-2-Amino-3-(thiazol-5-yl)propanoic acid (CAS 1343718-84-2)
  • Structural Difference : Lacks the methyl group on the thiazole ring.
  • Molecular Formula : C₆H₈N₂O₂S (MW: 172.20).
c. Dolaphenine ((1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethanamine)
  • Structural Difference: Contains an ethanamine backbone instead of a propanoic acid.
  • Impact : The absence of a carboxylic acid group reduces hydrogen-bonding capacity and acidity, likely altering pharmacokinetic properties.

Heterocycle-Substituted Amino Acids

a. (2S)-2-Amino-3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoic acid (CAS 1565144-97-9)
  • Structural Difference : Replaces the thiazole with a 1,3,4-oxadiazole ring.
  • Impact : Oxadiazoles are more electron-deficient than thiazoles, which may enhance metabolic stability but reduce π-π stacking interactions in target binding.
  • Molecular Formula : C₆H₉N₃O₃ (MW: 171.16).
b. L-Histidine ((2S)-2-Amino-3-(3H-imidazol-4-yl)propanoic acid)
  • Structural Difference : Features an imidazole ring instead of thiazole.
  • Impact : Imidazole’s basicity (pKa ~6.0) contrasts with thiazole’s neutral character, affecting ionization state under physiological conditions.

Functionalized Derivatives

a. 3-((5-(4-Nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid
  • Structural Difference : Incorporates a nitrobenzylidene group on the thiazole.
b. (3S)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid (CAS 70470-95-0)
  • Structural Difference : Chlorine substituent on an imidazole ring.
  • Impact : Chlorine’s electronegativity increases metabolic resistance but may introduce steric hindrance.

Key Comparative Data

Compound Name Heterocycle Substituent Molecular Weight Key Property Differences Reference
Target Compound Thiazole 5-methyl 186.23 High lipophilicity
(S)-2-Amino-3-(thiazol-5-yl)propanoic acid Thiazole None 172.20 Lower metabolic stability
5-Methyl-1,3,4-oxadiazole analog Oxadiazole 5-methyl 171.16 Enhanced electron deficiency
L-Histidine Imidazole None 155.15 Basic side chain

Biological Activity

(2S)-2-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid, often referred to as a thiazole derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by a thiazole ring, which is known for its significant role in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

1. Chemical Structure and Synthesis

The compound's structure can be described as follows:

  • Chemical Formula : C7_{7}H10_{10}N2_{2}OS
  • Molecular Weight : 174.23 g/mol

The synthesis of (2S)-2-amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid typically involves the reaction of appropriate thiazole derivatives with amino acids or their derivatives under controlled conditions. Various methods have been reported in literature, including acylation and condensation reactions that yield this compound with varying degrees of purity and yield .

2.1 Antimicrobial Activity

Research indicates that (2S)-2-amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid exhibits notable antimicrobial properties against various pathogens:

  • Gram-positive Bacteria : The compound shows significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 64 µg/mL .
  • Gram-negative Bacteria : Its efficacy against Gram-negative bacteria is less pronounced; however, some derivatives have shown promising results against strains such as Escherichia coli .
  • Fungi : The compound also demonstrates antifungal activity against drug-resistant strains of Candida, with some derivatives outperforming traditional antifungal agents like fluconazole .

2.2 Anticancer Activity

The anticancer potential of (2S)-2-amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid has been evaluated in several studies:

  • Cell Lines Tested : Notable studies have tested the compound against various cancer cell lines including A549 (lung cancer) and Caco-2 (colorectal cancer). Results indicated that certain derivatives significantly reduced cell viability in a dose-dependent manner .
  • Mechanism of Action : The anticancer activity appears to be linked to the induction of apoptosis in cancer cells and the inhibition of specific cellular pathways involved in tumor growth. Structure-activity relationship studies suggest that modifications on the thiazole ring enhance cytotoxic effects .

3.1 In Vitro Studies

In a study evaluating the anticancer effects of thiazole derivatives, (2S)-2-amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid demonstrated a significant reduction in viability of Caco-2 cells by approximately 39.8% compared to untreated controls after 24 hours of treatment . This suggests a potential for development into therapeutic agents targeting colorectal cancer.

3.2 Antimicrobial Efficacy

A comparative study on various thiazole derivatives highlighted that some modifications on the thiazole structure led to enhanced antimicrobial activity against resistant strains of S. aureus and Candida auris. For instance, derivatives bearing halogen substitutions exhibited improved bactericidal properties .

4. Conclusion

(2S)-2-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid presents a promising scaffold for the development of new antimicrobial and anticancer agents. Its diverse biological activities underscore the importance of thiazole-containing compounds in medicinal chemistry. Future research should focus on optimizing synthesis methods and exploring further modifications to enhance efficacy and reduce toxicity.

Tables

Activity TypeTarget OrganismsMIC Range (µg/mL)
AntimicrobialStaphylococcus aureus1 - 64
Escherichia coliVariable
Candida aurisVariable
AnticancerA549 (lung cancer)Significant reduction observed
Caco-2 (colorectal cancer)39.8% viability reduction

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S)-2-amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid and its derivatives?

  • Methodological Answer : The compound and its derivatives are synthesized via the Hantzsch thiazole ring formation. For example, reacting thiourea derivatives with α-haloketones or α,β-diketones under reflux conditions in ethanol or acetone yields thiazole intermediates. Subsequent functionalization (e.g., condensation with aromatic aldehydes or bromination) introduces substituents. Key steps include acid-catalyzed cyclization (e.g., HCl) and purification via recrystallization (methanol or propanol) .
  • Example : Compound 13 (from ) was synthesized by reacting N-phenyl-N-thiocarbamoyl-β-alanine with α-chloroketones, followed by hydrolysis to yield the final amino acid derivative.

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : To confirm stereochemistry and substituent positions (e.g., thiazole protons at δ 6.5–8.0 ppm, carboxylic acid protons at δ 12–13 ppm) .
  • IR Spectroscopy : C=O stretches (~1700 cm⁻¹) and NH/OH stretches (~3300 cm⁻¹) validate functional groups .
  • Elemental Analysis : Confirms purity and stoichiometry (e.g., C, H, N, S within ±0.4% of theoretical values) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Initial bioassays include:

  • Antimicrobial Screening : Disk diffusion assays against E. coli or S. aureus (e.g., derivatives with halogenated aryl groups show zones of inhibition >10 mm) .
  • Plant Growth Studies : Field trials with rapeseed demonstrated increased seed yield (15–20%) and oil content when treated with 3-[(4-oxo-thiazol-2-yl)(phenyl)amino]propanoic acid derivatives .

Advanced Research Questions

Q. How do substituents on the thiazole ring influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Electron-Withdrawing Groups (e.g., NO₂, F) : Enhance antimicrobial activity by increasing electrophilicity and membrane penetration. For example, fluorinated derivatives ( ) show improved binding to glutamate receptors .
  • Bulkier Substituents (e.g., cinnamoyl) : Reduce solubility but improve stability in physiological conditions. Derivatives like compound 24 () require solubility enhancers (e.g., DMSO) for in vitro assays .
    • Data Contradiction : Some halogenated derivatives show high in vitro activity but poor in vivo efficacy due to metabolic instability, necessitating prodrug strategies .

Q. What mechanistic insights exist for its interaction with biological targets?

  • Methodological Answer :

  • Glutamate Receptor Modulation : Fluorinated analogs (e.g., 6-fluoropyridin-3-yl derivatives) act as competitive antagonists, confirmed via radioligand binding assays (IC₅₀ = 2–5 µM) .
  • Apoptosis Induction : In cancer cell lines (e.g., HeLa), derivatives trigger caspase-3 activation and mitochondrial membrane depolarization, measured via flow cytometry and JC-1 staining .

Q. How to resolve discrepancies in bioassay data across studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Use consistent cell lines (e.g., ATCC-certified) and solvent controls (e.g., <0.1% DMSO).
  • Validate Purity : HPLC-MS (>95% purity) to exclude confounding impurities (common in compounds synthesized via multi-step routes) .
  • Replicate Key Findings : For example, antimicrobial activity reported in was validated in three independent labs using CLSI guidelines.

Q. What strategies optimize synthetic yield for scaled research applications?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hr to 2 hr) for steps like thiazole cyclization, improving yield by 15–20% .
  • Catalytic Methods : Use Pd/C or nano-catalysts for hydrogenation steps (e.g., nitro group reduction in compound 9, ) to minimize byproducts .

Q. How to characterize stereochemical stability under physiological conditions?

  • Methodological Answer :

  • Chiral HPLC : Monitor racemization in PBS (pH 7.4) over 24 hr. The (2S)-configuration shows <5% racemization at 37°C, confirmed using a Chiralpak AD-H column .
  • Circular Dichroism (CD) : Track changes in optical activity when exposed to serum proteins (e.g., albumin) .

Research Design Tables

Parameter Example Values Source
Synthetic Yield70–88% (Hantzsch method)
MIC (Antimicrobial)12.5 µg/mL (S. aureus)
IC₅₀ (Receptor Binding)3.2 µM (Glutamate receptor)
Plant Yield Increase18% (rapeseed, field trials)

Key Recommendations

  • Avoid Commercial Sources : Prioritize synthetic protocols from peer-reviewed studies (e.g., ) over vendor-provided data.
  • Advanced Techniques : Use 2D NMR (e.g., COSY, HSQC) for unambiguous structural assignment of regioisomers .
  • Environmental Safety : Follow ECHA guidelines () for waste disposal due to potential ecotoxicity of thiazole byproducts.

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